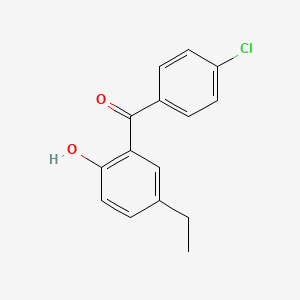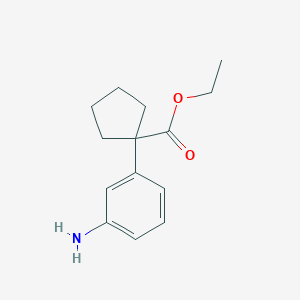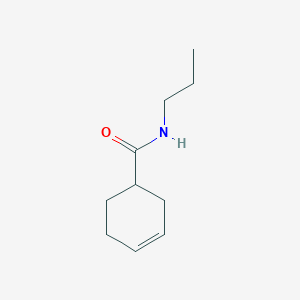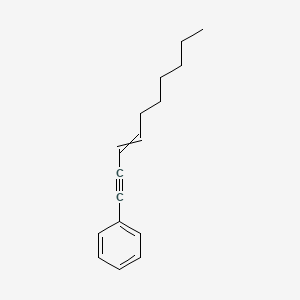![molecular formula C16H19NO3 B8636870 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-](/img/structure/B8636870.png)
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- is an organic compound with the molecular formula C16H19NO3 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aminopropane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and 3-aminopropane-1,2-diol.
Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with 3-aminopropane-1,2-diol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the aminopropane-1,2-diol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-propanediol: This compound lacks the benzyloxy group and has different chemical properties and applications.
4-Benzyloxybenzaldehyde: This compound contains the benzyloxy group but lacks the aminopropane-1,2-diol moiety.
3-(4-Methoxyphenyl)aminopropane-1,2-diol: This compound has a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
The presence of both the benzyloxy group and the aminopropane-1,2-diol moiety in 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- makes it unique
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(4-phenylmethoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C16H19NO3/c18-11-15(19)10-17-14-6-8-16(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,15,17-19H,10-12H2 |
InChI Key |
PTVDPONOUBBLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B8636798.png)
![4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8636806.png)
![5-[(Ethoxymethyl)sulfanyl]-2-nitroaniline](/img/structure/B8636813.png)
![4-Chloro-3H-furo[3,4-c]quinolin-1-one](/img/structure/B8636815.png)






![N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide](/img/structure/B8636880.png)


